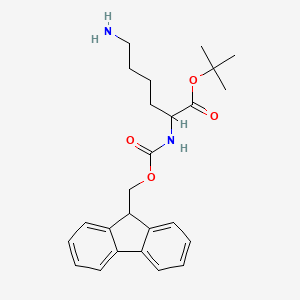
tert-Butyl (R)-6-Amino-2-(Fmoc-amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate: is a compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it helps in protecting the amino group during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of ®-6-aminohexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or pyrrolidine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc).
Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino compound.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Solid-Phase Peptide Synthesis (SPPS): Integral in SPPS for the stepwise assembly of peptides.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for research and therapeutic purposes.
Industry:
Pharmaceuticals: Employed in the large-scale production of peptide drugs.
Biotechnology: Used in the development of diagnostic tools and biosensors.
Mécanisme D'action
The primary mechanism of action of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl ®-6-Amino-2-(Boc-amino)hexanoate: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
tert-Butyl ®-6-Amino-2-(Cbz-amino)hexanoate: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness:
Fmoc Group: The Fmoc group is preferred for its stability and ease of removal under mildly basic conditions, making it more suitable for SPPS compared to Boc and Cbz groups, which require acidic conditions for removal.
Propriétés
Formule moléculaire |
C25H32N2O4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29) |
Clé InChI |
DATXIRBCQJWVSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















